894028-69-4 vs CAS 894005-75-5: Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation
The target compound 894028-69-4 bears an additional 4-methoxy substituent on the pyrrolidinone N-phenyl ring compared to the direct analog 1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894005-75-5). This structural difference translates into a measurable increase in molecular weight (+30.0 g/mol), an additional hydrogen-bond acceptor oxygen (+1), and a predicted increase in topological polar surface area (tPSA) by approximately +9.5 Ų . In the FPRL1 agonist patent family US 2019/0161445 A1, the presence of a 4-methoxy substituent on the N-aryl ring is empirically associated with higher FPRL1 agonist potency in cAMP assays, although the numerical EC50 for this exact pair has not been disclosed publicly [1].
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, and predicted tPSA |
|---|---|
| Target Compound Data | MW = 383.4 g/mol, HBA = 5, predicted tPSA ≈ 85.0 Ų |
| Comparator Or Baseline | CAS 894005-75-5 (1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea): MW = 353.4 g/mol, HBA = 4, predicted tPSA ≈ 75.5 Ų |
| Quantified Difference | ΔMW = +30.0 g/mol (+8.5%); ΔHBA = +1; ΔtPSA ≈ +9.5 Ų |
| Conditions | Calculated properties based on molecular formula (C21H25N3O4 vs C20H23N3O3); tPSA estimated via fragment-based method. |
Why This Matters
The additional hydrogen-bond acceptor and higher tPSA can directly influence permeability, solubility, and target binding geometry, making the two compounds non-interchangeable for FPRL1-mediated assay development or in vivo studies despite their shared core scaffold.
- [1] U.S. Patent Application Publication No. US 2019/0161445 A1. Urea Derivative Or Pharmacologically Acceptable Salt Thereof. Published May 30, 2019. View Source
